m-Tolylmagnesium Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

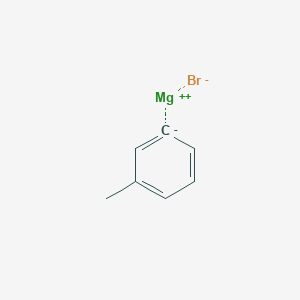

m-Tolylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a m-tolyl group (a benzene ring with a methyl group at the meta position).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: m-Tolylmagnesium bromide is typically prepared by the reaction of m-bromotoluene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows: [ \text{m-Bromotoluene} + \text{Magnesium} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and the removal of by-products enhances the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: m-Tolylmagnesium bromide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in cross-coupling reactions with aryl halides in the presence of transition metal catalysts.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Aryl Halides: Undergoes cross-coupling reactions with aryl halides using palladium or nickel catalysts.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryls: Produced from cross-coupling reactions with aryl halides.

Aplicaciones Científicas De Investigación

m-Tolylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.

Mecanismo De Acción

m-Tolylmagnesium bromide is similar to other Grignard reagents such as p-Tolylmagnesium bromide and o-Tolylmagnesium bromide. its unique reactivity profile is attributed to the position of the methyl group on the benzene ring. This positional difference influences the steric and electronic properties of the compound, making it suitable for specific synthetic applications.

Comparación Con Compuestos Similares

- p-Tolylmagnesium bromide

- o-Tolylmagnesium bromide

- Phenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

Actividad Biológica

m-Tolylmagnesium bromide, a Grignard reagent, is an organomagnesium compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₇MgBr

- Molecular Weight : 195.34 g/mol

- Appearance : Typically a colorless to light yellow solution in diethyl ether or tetrahydrofuran (THF).

Synthesis and Reactivity

This compound can be synthesized through the reaction of m-bromotoluene with magnesium in an anhydrous ether solvent. It serves as a nucleophile in various reactions, including:

- Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols.

- Cross-Coupling Reactions : Engages in Suzuki and Negishi coupling reactions to form biaryl compounds.

Reaction Mechanism

The reactivity of this compound primarily stems from the nucleophilic character of the m-tolyl group, allowing it to participate in various coupling reactions. The general reaction mechanism can be summarized as follows:

-

Formation of the Grignard Reagent :

m BrC7H7+Mg→m Tolylmagnesium Bromide

-

Nucleophilic Attack :

m Tolylmagnesium Bromide+RCHO→RCH OH C7H7

Biological Activity

The biological activity of this compound is primarily investigated through its derivatives and the compounds formed via its reactions. Here are some notable findings:

Anticancer Activity

Research indicates that certain derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized using this reagent have shown effectiveness against various cancer cell lines by inducing apoptosis.

- Case Study 1 : A study demonstrated that derivatives formed from this compound displayed cytotoxic effects on breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Neuroprotective Effects

Some studies suggest that derivatives may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study 2 : In vitro assays showed that specific m-tolyl derivatives could mitigate oxidative stress-induced neuronal cell death, indicating a protective mechanism against neurotoxicity .

Toxicological Profile

Despite its potential therapeutic applications, this compound poses significant toxicity risks:

- Acute Toxicity : Classified as harmful if swallowed (LD50 oral category 4) and causes severe skin burns and eye damage.

- Chronic Effects : Prolonged exposure may lead to respiratory and central nervous system issues .

Data Table: Biological Activity Overview

| Activity Type | Compound/Derivative | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Anticancer | m-Tolyl derivative A | 15 | Significant against MCF-7 cells |

| Neuroprotective | m-Tolyl derivative B | 20 | Reduces oxidative stress in neurons |

| General Toxicity | This compound | - | Severe skin burns, eye damage |

Propiedades

IUPAC Name |

magnesium;methylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGWSLDWZAMJHU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.